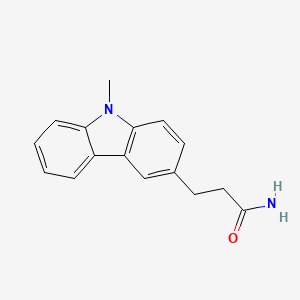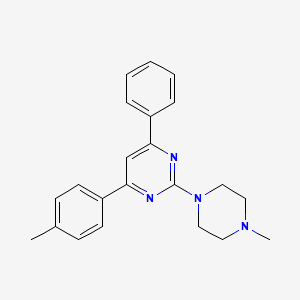![molecular formula C25H13NO3 B3869799 6-(2-hydroxyphenyl)diindeno[1,2-b:2',1'-e]pyridine-5,7-dione](/img/structure/B3869799.png)
6-(2-hydroxyphenyl)diindeno[1,2-b:2',1'-e]pyridine-5,7-dione
説明
6-(2-hydroxyphenyl)diindeno[1,2-b:2',1'-e]pyridine-5,7-dione, commonly known as diindolylmethane (DIM), is a natural compound found in cruciferous vegetables such as broccoli, cauliflower, and kale. DIM has been shown to have numerous health benefits, including anti-cancer, anti-inflammatory, and anti-oxidant properties.
作用機序
The mechanism of action of 6-(2-hydroxyphenyl)diindeno[1,2-b:2',1'-e]pyridine-5,7-dione is complex and involves multiple pathways. One of the main mechanisms is through the regulation of estrogen metabolism. 6-(2-hydroxyphenyl)diindeno[1,2-b:2',1'-e]pyridine-5,7-dione can shift the metabolism of estrogen from the more potent form (estradiol) to the less potent form (estriol), which can reduce the risk of estrogen-dependent cancers.
6-(2-hydroxyphenyl)diindeno[1,2-b:2',1'-e]pyridine-5,7-dione also has the ability to activate the aryl hydrocarbon receptor (AhR), which is involved in the regulation of immune function and inflammation. Activation of AhR by 6-(2-hydroxyphenyl)diindeno[1,2-b:2',1'-e]pyridine-5,7-dione can lead to the production of anti-inflammatory cytokines and the suppression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
6-(2-hydroxyphenyl)diindeno[1,2-b:2',1'-e]pyridine-5,7-dione has numerous biochemical and physiological effects. It can alter gene expression, modulate signaling pathways, and regulate cell cycle progression. 6-(2-hydroxyphenyl)diindeno[1,2-b:2',1'-e]pyridine-5,7-dione can also induce apoptosis in cancer cells, which is a process of programmed cell death that is important for the prevention of cancer.
実験室実験の利点と制限
The advantages of using 6-(2-hydroxyphenyl)diindeno[1,2-b:2',1'-e]pyridine-5,7-dione in lab experiments include its natural origin, low toxicity, and well-established synthesis method. However, the purity of the final product is important for its use in experiments, and the synthesis process can be time-consuming and costly.
将来の方向性
There are numerous future directions for research on 6-(2-hydroxyphenyl)diindeno[1,2-b:2',1'-e]pyridine-5,7-dione. One area of interest is its potential use in combination with other compounds for the treatment of cancer. 6-(2-hydroxyphenyl)diindeno[1,2-b:2',1'-e]pyridine-5,7-dione has been shown to enhance the effects of chemotherapy and radiation therapy in preclinical studies.
Another area of interest is the use of 6-(2-hydroxyphenyl)diindeno[1,2-b:2',1'-e]pyridine-5,7-dione for the prevention of neurodegenerative diseases such as Alzheimer's disease. 6-(2-hydroxyphenyl)diindeno[1,2-b:2',1'-e]pyridine-5,7-dione has been shown to have neuroprotective effects in animal models, and further research is needed to determine its potential for human use.
Conclusion:
In conclusion, 6-(2-hydroxyphenyl)diindeno[1,2-b:2',1'-e]pyridine-5,7-dione, or diindolylmethane (6-(2-hydroxyphenyl)diindeno[1,2-b:2',1'-e]pyridine-5,7-dione), is a natural compound found in cruciferous vegetables that has numerous health benefits. Its anti-cancer, anti-inflammatory, and anti-oxidant properties make it a promising compound for the prevention and treatment of various diseases. Further research is needed to fully understand its mechanisms of action and potential for human use.
科学的研究の応用
6-(2-hydroxyphenyl)diindeno[1,2-b:2',1'-e]pyridine-5,7-dione has been extensively studied for its potential health benefits. It has been shown to have anti-cancer properties, particularly in breast, prostate, and colon cancer. 6-(2-hydroxyphenyl)diindeno[1,2-b:2',1'-e]pyridine-5,7-dione can inhibit the growth of cancer cells, induce apoptosis (cell death), and decrease the levels of estrogen, which can promote the growth of certain types of cancer.
In addition to its anti-cancer properties, 6-(2-hydroxyphenyl)diindeno[1,2-b:2',1'-e]pyridine-5,7-dione has anti-inflammatory and anti-oxidant effects. It can reduce inflammation in the body, which is linked to numerous chronic diseases such as heart disease, diabetes, and Alzheimer's disease. 6-(2-hydroxyphenyl)diindeno[1,2-b:2',1'-e]pyridine-5,7-dione also has the ability to scavenge free radicals, which can damage cells and contribute to aging.
特性
IUPAC Name |
12-(2-hydroxyphenyl)-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1,3(11),4,6,8,12,15,17,19-nonaene-10,14-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H13NO3/c27-18-12-6-5-11-17(18)19-20-22(13-7-1-3-9-15(13)24(20)28)26-23-14-8-2-4-10-16(14)25(29)21(19)23/h1-12,27H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPAAPVGCNMMQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(=C4C(=N3)C5=CC=CC=C5C4=O)C6=CC=CC=C6O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
12-(2-Hydroxyphenyl)-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1,3(11),4,6,8,12,15,17,19-nonaene-10,14-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(methylthio)benzaldehyde [4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3869723.png)
![1-benzoyl-N-[(2-propyl-1,3-thiazol-4-yl)methyl]piperidin-4-amine](/img/structure/B3869731.png)
![7-methyl-2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3869738.png)
![1-[3-(2-methoxyphenoxy)propoxy]naphthalene](/img/structure/B3869743.png)

![{2-[(diethylamino)methyl]phenyl}(phenyl)methanol](/img/structure/B3869758.png)


![2-{[4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-pyrimidinyl]amino}ethanol](/img/structure/B3869778.png)
![4-[2-naphthyl(phenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B3869784.png)
![2-[(2-chlorobenzoyl)amino]-N-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3869790.png)

![2-cyano-2-[(2-methoxyphenyl)hydrazono]ethanethioamide](/img/structure/B3869813.png)